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Methyl 4,5-difluoro-2-isopropoxybenzoate

Cat. No.: B14019791
M. Wt: 230.21 g/mol
InChI Key: IJQXCKPMEUBWMZ-UHFFFAOYSA-N
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Description

Contextualization of Methyl 4,5-difluoro-2-isopropoxybenzoate within the Realm of Highly Fluorinated Aromatic Systems

This compound is a member of the highly fluorinated aromatic systems, a class of compounds that has garnered considerable interest for their utility in the synthesis of complex molecules. scbt.com The specific substitution pattern of this compound—two fluorine atoms at the 4 and 5 positions, an isopropoxy group at the 2 position, and a methyl ester at the 1 position—creates a unique electronic and steric environment on the aromatic ring. This substitution pattern is particularly relevant in the synthesis of certain pharmaceuticals, where precise control over the molecule's three-dimensional structure and electronic properties is paramount. The presence of multiple fluorine atoms can enhance the compound's utility as a building block, influencing the reactivity of the aromatic ring and providing a scaffold for the construction of more elaborate molecular architectures.

Historical Development and Emerging Research Trajectories of Fluorinated Aromatic Esters

The field of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov However, the systematic investigation and application of fluorinated aromatic compounds gained significant momentum in the mid-20th century with the development of new fluorination techniques. google.com Initially, research was driven by the need for new materials with enhanced thermal stability and chemical resistance. google.com Over time, the focus expanded to include the life sciences, as the unique benefits of fluorine in drug design became more apparent. scbt.com

Early methods for the synthesis of fluorinated aromatic esters often involved harsh reaction conditions and offered limited control over regioselectivity. Contemporary research trajectories are focused on the development of milder, more selective, and more efficient synthetic methodologies. google.com This includes the use of novel fluorinating reagents and transition-metal-catalyzed cross-coupling reactions. Emerging research is also exploring the use of fluorinated aromatic esters in the development of advanced materials, such as liquid crystals and polymers with specialized properties. In medicinal chemistry, the focus remains on the use of these compounds as key intermediates in the synthesis of novel therapeutic agents, particularly in the area of anti-infectives and oncology.

Chemical and Physical Properties of this compound

While extensive peer-reviewed data on the physicochemical properties of this compound are not widely available, its basic properties can be compiled.

PropertyValue
Molecular FormulaC₁₁H₁₂F₂O₃
Molecular Weight230.21 g/mol
IUPAC NameThis compound
CAS Number1394955-02-2

Synthesis and Methodologies

Detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in publicly accessible literature. However, its synthesis can be inferred from established methods for the preparation of polyfluorinated aromatic esters. A plausible synthetic route would involve the esterification of 4,5-difluoro-2-isopropoxybenzoic acid. This precursor could potentially be synthesized from a suitably substituted difluorobenzene derivative through ortho-lithiation and subsequent carboxylation, followed by etherification.

General methodologies for the synthesis of fluorinated benzoate (B1203000) esters often include:

Fischer-Speier Esterification: Reacting the corresponding carboxylic acid (4,5-difluoro-2-isopropoxybenzoic acid) with methanol (B129727) in the presence of a strong acid catalyst.

Reaction with Alkyl Halides: Treatment of the carboxylate salt of 4,5-difluoro-2-isopropoxybenzoic acid with a methylating agent such as methyl iodide.

From Acyl Chlorides: Conversion of the carboxylic acid to its acyl chloride using a reagent like thionyl chloride, followed by reaction with methanol.

Applications and Research Findings

The primary documented application of this compound is as a key intermediate in the synthesis of quinolone and fluoroquinolone antibiotics. mdpi.com These are a class of broad-spectrum antibacterial agents that are of significant importance in human and veterinary medicine. mdpi.com The 4,5-difluoro substitution pattern on the aromatic ring is a common feature in several potent fluoroquinolone drugs.

Research in this area, as indicated by patent literature, focuses on the efficient construction of the quinolone core. This compound serves as a building block that incorporates the desired fluorinated aromatic moiety, which is crucial for the biological activity of the final antibiotic. The isopropoxy and methyl ester groups are often modified or cleaved in subsequent synthetic steps to generate the final active pharmaceutical ingredient.

While other applications of this specific compound are not widely reported, related polyfluorinated aromatic esters are investigated for their utility in:

Agrochemicals: As intermediates in the synthesis of herbicides and pesticides.

Materials Science: In the development of fluorinated polymers and liquid crystals with unique thermal and optical properties.

The research trajectory for compounds like this compound is closely tied to the ongoing development of new fluoroquinolone antibiotics and other fluorinated pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12F2O3 B14019791 Methyl 4,5-difluoro-2-isopropoxybenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12F2O3

Molecular Weight

230.21 g/mol

IUPAC Name

methyl 4,5-difluoro-2-propan-2-yloxybenzoate

InChI

InChI=1S/C11H12F2O3/c1-6(2)16-10-5-9(13)8(12)4-7(10)11(14)15-3/h4-6H,1-3H3

InChI Key

IJQXCKPMEUBWMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1C(=O)OC)F)F

Origin of Product

United States

Synthetic Methodologies for Methyl 4,5 Difluoro 2 Isopropoxybenzoate

Strategic Retrosynthetic Analysis of the 4,5-Difluoro-2-isopropoxybenzoate Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials.

Disconnection Approaches for the Ester Functionality

The most logical initial disconnection in the retrosynthesis of Methyl 4,5-difluoro-2-isopropoxybenzoate is at the ester linkage. This bond can be readily formed in the forward synthesis through the esterification of the corresponding carboxylic acid, 4,5-difluoro-2-isopropoxybenzoic acid , with methanol (B129727). This approach is highly feasible and represents a standard transformation in organic synthesis.

Strategies for the Introduction of the Isopropoxy Moiety

The next key disconnection involves the isopropoxy group. This ether linkage can be disconnected to reveal a hydroxyl group on the aromatic ring, leading to methyl 4,5-difluoro-2-hydroxybenzoate as a key intermediate. The forward reaction would be an etherification, a common and well-understood reaction class.

Alternatively, the isopropoxy group could be introduced prior to the formation of the carboxylic acid or ester functionality. This would involve the O-isopropylation of a suitable precursor such as a difluorophenol derivative.

Directed Fluorination Pathways for the Aromatic Ring

The introduction of the two fluorine atoms at the 4 and 5 positions of the benzene (B151609) ring presents a more complex challenge. Directed fluorination reactions are an active area of research, but for a specific polysubstituted pattern like this, it is often more practical to start with a commercially available, pre-fluorinated precursor. Therefore, a retrosynthetic strategy that begins with a difluorinated aromatic compound is generally the most efficient approach.

Conventional and Established Synthetic Routes

Based on the retrosynthetic analysis, two primary synthetic routes emerge as the most logical and established methods for the preparation of this compound.

Synthesis via Esterification of 4,5-Difluoro-2-isopropoxybenzoic Acid

This route first focuses on the synthesis of the carboxylic acid precursor, followed by its esterification.

Step 1: Synthesis of 4,5-Difluoro-2-isopropoxybenzoic Acid

A plausible synthesis of this key intermediate would start from a commercially available difluorophenol. A common method for introducing a carboxylic acid group ortho to a hydroxyl group is the Kolbe-Schmitt reaction. However, a more versatile approach for this specific substitution pattern might involve the protection of the hydroxyl group, followed by ortho-lithiation and carboxylation.

A more direct route would be the etherification of a pre-existing hydroxybenzoic acid derivative. For instance, the Williamson ether synthesis could be employed, starting with a suitably substituted dihydroxybenzoic acid derivative, though selective protection and deprotection steps would add to the complexity.

A likely industrial route would involve the nucleophilic substitution of a fluorine atom from a trifluorinated precursor. For example, reacting 2,4,5-trifluorobenzoic acid with sodium isopropoxide could potentially yield the desired product, with the fluorine at the 2-position being the most activated for substitution.

Representative Reaction Conditions for Etherification:

ReactantReagentSolventTemperature (°C)Reaction Time (h)
Methyl 4,5-difluoro-2-hydroxybenzoateIsopropyl bromide, K₂CO₃Acetone (B3395972)Reflux12-24
Methyl 4,5-difluoro-2-hydroxybenzoate2-Iodopropane, Cs₂CO₃DMF808-16

Step 2: Esterification

Once 4,5-difluoro-2-isopropoxybenzoic acid is obtained, it can be converted to its methyl ester via several standard esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (such as sulfuric acid or hydrochloric acid), is a common and cost-effective choice.

Alternatively, for a milder reaction, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with methanol in the presence of a base.

Representative Reaction Conditions for Esterification:

ReactantReagentCatalystSolventTemperature (°C)
4,5-Difluoro-2-isopropoxybenzoic AcidMethanolH₂SO₄ (catalytic)MethanolReflux
4,5-Difluoro-2-isopropoxybenzoic AcidThionyl Chloride, then MethanolNoneToluene, then MethanolReflux

Implementation of Etherification Reactions for the Isopropoxy Group Introduction

This alternative strategy involves forming the ester functionality first, followed by the introduction of the isopropoxy group.

Step 1: Synthesis of Methyl 4,5-difluoro-2-hydroxybenzoate

This intermediate can be prepared by the esterification of commercially available 4,5-difluoro-2-hydroxybenzoic acid. The reaction conditions would be similar to those described in the esterification step of the previous route.

Step 2: O-Isopropylation

The introduction of the isopropoxy group onto methyl 4,5-difluoro-2-hydroxybenzoate can be achieved via the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base (such as potassium carbonate or sodium hydride) to form a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile (e.g., 2-bromopropane (B125204) or 2-iodopropane).

The choice of base and solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetone often being employed to facilitate the nucleophilic substitution.

Directed Aromatic Fluorination Protocols for Precursor Compounds

The synthesis of this compound can be strategically approached through the late-stage fluorination of a suitable precursor, such as Methyl 2-isopropoxybenzoate. In this context, the existing alkoxy and ester functional groups on the aromatic ring play a crucial role in directing the position of the incoming fluorine atoms. This process, known as electrophilic aromatic substitution, is a cornerstone of arene functionalization.

The isopropoxy group (-O-iPr) is a potent ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance, thereby activating these positions for electrophilic attack. Conversely, the methyl ester group (-COOCH₃) is a meta-directing deactivator. The regiochemical outcome of fluorination on a precursor like Methyl 2-isopropoxybenzoate would be determined by the interplay of these directing effects and the choice of fluorinating agent.

Electrophilic fluorinating reagents are essential for these transformations. Selectfluor® (F-TEDA-BF₄), a highly effective and manageable source of electrophilic fluorine, is widely used for the fluorination of electron-rich aromatic compounds. The reaction typically proceeds by activating the aromatic substrate toward attack by the electrophilic fluorine source.

Table 1: Representative Electrophilic Fluorination of Activated Aromatic Precursors

Precursor TypeFluorinating AgentTypical ConditionsRegiochemical Outcome
Alkoxy-substituted Benzoate (B1203000)Selectfluor®Acetonitrile, Room Temp to 80 °COrtho/Para to activating group
Phenolic EstersN-Fluorobenzenesulfonimide (NFSI)Acetonitrile, Elevated TempOrtho/Para to hydroxyl/alkoxy
Anisole DerivativesXenon Difluoride (XeF₂)Dichloromethane, Acid CatalystOrtho/Para substitution

This table presents generalized conditions for the fluorination of activated aromatic rings, which are applicable to the precursors of the target compound.

The synthesis of the difluorinated target molecule would likely require a two-step fluorination or the use of a precursor that already contains one of the fluorine atoms. The directing effects of the substituents would guide the introduction of the second fluorine atom to the desired position.

Advanced and Emerging Synthetic Approaches

Recent advancements in synthetic chemistry offer more sophisticated and efficient routes to difluorinated benzoates, emphasizing catalysis, sustainability, and process intensification.

Catalytic Methodologies in Difluorinated Benzoate Synthesis

Modern synthetic chemistry has increasingly moved from stoichiometric reagents to catalytic methods to improve efficiency and reduce waste. In the context of synthesizing fluorinated aromatics, transition-metal-catalyzed C-H activation has emerged as a powerful tool. This approach allows for the direct replacement of a carbon-hydrogen bond with a carbon-fluorine bond, offering a highly atom-economical route.

Palladium (Pd), rhodium (Rh), and copper (Cu) catalysts have been successfully employed for the directed C-H fluorination of arenes. For a substrate like Methyl 2-isopropoxybenzoate, the ester or a pre-installed directing group can coordinate to the metal center, positioning the catalyst to functionalize a specific C-H bond.

Table 2: Comparison of Catalytic C-H Fluorination Methods

Catalyst SystemFluorine SourceDirecting GroupKey Advantages
Pd(OAc)₂ / LigandAgF, Selectfluor®Ester, AmideHigh regioselectivity, functional group tolerance.
[Cp*RhCl₂]₂Silver FluorideCarboxylic AcidEffective for ortho-C-H activation.
Copper (I/II) SaltsAgF, NFSIPyridine, AmideLower cost compared to Pd and Rh.

This table summarizes common catalytic systems for C-H fluorination of aromatic compounds.

Research in this area focuses on developing catalysts with higher turnover numbers, broader substrate scope, and the ability to function under milder conditions. These catalytic strategies represent a significant step forward in the synthesis of complex molecules like this compound.

Principles of Green Chemistry in the Development of Sustainable Synthetic Routes

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. The synthesis of fluorinated compounds, which has traditionally involved hazardous reagents and generated significant waste, is a prime area for the application of these principles.

Key green chemistry principles relevant to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic C-H fluorination, for instance, is inherently more atom-economical than classical methods that require pre-functionalization of the substrate.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or supercritical fluids, and using less toxic fluorinating agents.

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents reduces waste. Catalysts allow for reactions to occur with higher selectivity and under less energy-intensive conditions.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to minimize energy consumption. The development of photocatalytic fluorination is one avenue being explored to achieve this.

By integrating these principles, chemists can develop synthetic routes that are not only efficient but also have a reduced environmental footprint.

Flow Chemistry Applications for Continuous Synthesis and Process Intensification

Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology in chemical manufacturing, offering significant advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates. Fluorination reactions are well-suited for flow chemistry due to the often-hazardous nature of fluorinating agents.

The key benefits of applying flow chemistry to the synthesis of this compound include:

Enhanced Safety: Small reactor volumes minimize the amount of hazardous material present at any given time, reducing the risk of accidents.

Precise Process Control: Flow reactors allow for excellent control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors enables efficient heat exchange, which is crucial for managing highly exothermic fluorination reactions.

Scalability: Scaling up a continuous process is often more straightforward than scaling up a batch reaction, as it involves running the reactor for a longer duration rather than using larger vessels.

Table 3: Advantages of Flow Chemistry in Aromatic Fluorination

FeatureBenefit in Fluorination Synthesis
Small Reaction VolumesSafe handling of energetic or toxic fluorinating agents.
Precise Temperature ControlMinimization of side products from exothermic reactions.
Rapid MixingImproved reaction rates and yields.
In-line PurificationIntegration of purification steps for a streamlined process.
AutomationHigh-throughput screening and optimization of reaction conditions.

The integration of flow chemistry allows for the development of safer, more efficient, and scalable processes for the production of valuable fluorinated compounds.

Chemical Reactivity and Mechanistic Investigations of Methyl 4,5 Difluoro 2 Isopropoxybenzoate

Transformations Involving the Carboxylic Ester Functionality

The methyl ester group is a primary site for nucleophilic acyl substitution, allowing for its conversion into other key functional groups such as carboxylic acids, different esters, alcohols, and aldehydes.

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 4,5-difluoro-2-isopropoxybenzoic acid, can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is typically irreversible and proceeds by nucleophilic attack of a hydroxide (B78521) ion on the electrophilic ester carbonyl. Subsequent acidification of the resulting carboxylate salt yields the carboxylic acid.

Transesterification, the conversion of one ester to another, would involve reacting Methyl 4,5-difluoro-2-isopropoxybenzoate with an alcohol in the presence of an acid or base catalyst. This equilibrium-driven process is often facilitated by using the desired alcohol as the solvent to drive the reaction to completion.

While these are standard transformations for benzoate (B1203000) esters, specific reaction conditions, catalysts, and yields for this compound are not detailed in readily accessible literature.

Table 1: Representative Conditions for Ester Hydrolysis and Transesterification No specific experimental data for this compound was found in a review of scientific literature. The table below is illustrative of general conditions.

TransformationTypical ReagentsExpected ProductReported Yield
HydrolysisNaOH or LiOH in H₂O/MeOH; then H₃O⁺4,5-difluoro-2-isopropoxybenzoic acidData not available
TransesterificationEthanol, cat. H₂SO₄ or NaOEtEthyl 4,5-difluoro-2-isopropoxybenzoateData not available

The carboxylic ester functionality can be reduced to yield either a primary alcohol or an aldehyde. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester to the corresponding primary alcohol, (4,5-difluoro-2-isopropoxyphenyl)methanol. This reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl.

More selective reduction to the aldehyde, 4,5-difluoro-2-isopropoxybenzaldehyde, requires milder, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. These conditions prevent over-reduction to the alcohol.

Detailed protocols and outcomes for the reduction of this compound have not been specifically reported.

Table 2: Plausible Conditions for Ester Reduction Specific experimental findings for this compound are not available in the literature. The table outlines general methodologies.

Target ProductTypical Reducing Agent(s)SolventReported Yield
(4,5-difluoro-2-isopropoxyphenyl)methanolLithium aluminum hydride (LiAlH₄)Tetrahydrofuran (THF) or Diethyl etherData not available
4,5-difluoro-2-isopropoxybenzaldehydeDiisobutylaluminium hydride (DIBAL-H) at -78 °CToluene or Dichloromethane (DCM)Data not available

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Difluorinated Core

The reactivity of the benzene (B151609) ring is strongly influenced by the electronic properties of its substituents: the two fluorine atoms, the isopropoxy group, and the methyl carboxylate group.

In electrophilic aromatic substitution (SEAr) reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the directing effects of the existing substituents determine the position of the incoming electrophile. The isopropoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. The fluorine atoms are deactivating due to their inductive electron withdrawal but are also ortho, para-directors because of resonance effects. The methyl carboxylate group is a deactivating group and a meta-director.

The combined effect of these groups makes the aromatic ring electron-deficient and thus relatively unreactive towards electrophiles. However, should a reaction occur, the position of substitution would be dictated by the powerful directing effect of the isopropoxy group, likely favoring the position ortho to it (the C6 position), which is also meta to the deactivating ester group.

Nucleophilic aromatic substitution (SNAr) is more likely on this electron-poor ring. The fluorine atoms can act as leaving groups, particularly when activated by an electron-withdrawing group ortho or para to them. In this molecule, however, the strongly electron-donating isopropoxy group would disfavor a standard SNAr reaction.

For this compound to participate in common palladium-catalyzed cross-coupling reactions (such as Suzuki, Stille, or Heck reactions), it would first need to be converted into a suitable derivative, typically an aryl halide (Br, I) or triflate. The existing C-F bonds are generally not reactive enough for standard cross-coupling conditions, although specialized catalytic systems for C-F activation are an area of ongoing research.

If a bromo or iodo substituent were introduced onto the ring (for instance, at the C6 position via electrophilic halogenation), that position would serve as a handle for introducing new carbon-carbon or carbon-heteroatom bonds, enabling significant structural diversification.

Table 3: Potential Aromatic Functionalization Strategies No specific research detailing these reactions on this compound is publicly documented.

Reaction TypePotential Reagent(s)Expected Site of ReactionPotential Product
Electrophilic BrominationBr₂, FeBr₃C6Methyl 6-bromo-4,5-difluoro-2-isopropoxybenzoate
Suzuki Coupling (of bromo-derivative)Arylboronic acid, Pd catalyst, BaseC6Methyl 6-aryl-4,5-difluoro-2-isopropoxybenzoate

Elucidation of Reaction Mechanisms and Transition State Analysis

Currently, there is a notable absence of published research specifically detailing the reaction mechanisms and transition state analyses for reactions involving this compound. While general principles of organic chemistry can provide a theoretical framework for predicting its behavior, empirical and computational studies are necessary to establish definitive mechanistic pathways.

Future research endeavors would be instrumental in mapping the potential energy surfaces of reactions involving this compound. Such studies would likely employ a combination of experimental techniques, such as kinetic isotope effect studies and in-situ spectroscopic monitoring, alongside computational methods like Density Functional Theory (DFT) calculations. These approaches would allow for the identification and characterization of key intermediates and transition states, providing a quantitative understanding of the reaction energetics.

A theoretical investigation into the transition states of, for example, nucleophilic aromatic substitution or hydrolysis of the ester group, would provide invaluable data. This would include the geometry of the transition state, its vibrational frequencies, and the activation energy barriers. This information is fundamental to controlling reaction outcomes and designing more efficient synthetic protocols.

Applications of Methyl 4,5 Difluoro 2 Isopropoxybenzoate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Fluorinated Organic Scaffolds

The presence of fluorine atoms in organic molecules can significantly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of synthetic routes to novel fluorinated compounds is of great interest. Methyl 4,5-difluoro-2-isopropoxybenzoate can serve as a foundational precursor for the synthesis of complex fluorinated organic scaffolds. The difluorinated phenyl ring can be further elaborated through various aromatic substitution reactions, allowing for the introduction of additional functional groups and the construction of intricate molecular architectures. The ester and isopropoxy groups can also be modified or cleaved to yield different functionalities, further expanding the synthetic possibilities.

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The substitution pattern of this compound makes it an attractive starting material for the synthesis of novel fluorinated heterocyclic compounds. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions with appropriate binucleophiles to form various heterocyclic systems. The fluorine atoms can influence the reactivity of the aromatic ring and the properties of the resulting heterocyclic products. The synthesis of fluorinated quinolones, for example, often involves precursors with similar substitution patterns, highlighting the potential of this compound in accessing new heterocyclic frameworks. mdpi.com

Role in the Design and Synthesis of Research Probes and Tool Compounds

Research probes and tool compounds are essential for investigating biological processes and validating new drug targets. The unique properties imparted by fluorine atoms make fluorinated molecules particularly useful in this context. For example, 19F nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions, and compounds incorporating fluorine can be used as 19F NMR probes. This compound could be elaborated into more complex molecules designed as specific research probes. The isopropoxy group could be modified to introduce reporter groups or reactive functionalities for covalent labeling of biological targets.

Integration into Chemical Libraries for High-Throughput Screening in Academic Discovery Programs

High-throughput screening (HTS) is a key strategy in modern drug discovery and chemical biology for identifying new bioactive compounds from large chemical libraries. The structural characteristics of this compound, including its fluorinated core and multiple points for diversification, make it a candidate for inclusion in chemical libraries used in academic and industrial HTS campaigns. By systematically reacting this intermediate with a variety of building blocks, a diverse library of related compounds can be generated. Screening of such libraries against biological targets can lead to the identification of hit compounds with potential for further development into new therapeutic agents or research tools. The modular nature of its synthesis would allow for the rapid generation of analogues to explore structure-activity relationships.

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Methyl 4,5-difluoro-2-isopropoxybenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals is influenced by the electronic environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons and fluorine atoms.

The aromatic region would likely show two signals corresponding to the two protons on the benzene (B151609) ring. Due to the fluorine substituents, these signals would be expected to appear as complex multiplets resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling.

The isopropoxy group would exhibit two characteristic signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methoxy (B1213986) group of the ester would present as a singlet.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constants (J) in Hz
Aromatic-H6.5 - 7.5MultipletJ(H-H) and J(H-F)
Isopropoxy -CH4.0 - 5.0SeptetJ(H-H)
Ester -OCH₃3.5 - 4.0SingletN/A
Isopropoxy -CH₃1.0 - 1.5DoubletJ(H-H)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and the electronegativity of attached atoms. The carbons bonded to fluorine will show splitting due to carbon-fluorine (C-F) coupling.

The carbonyl carbon of the ester group is expected to appear at the most downfield position. The aromatic carbons directly bonded to fluorine would exhibit large one-bond C-F coupling constants (¹JCF), while other aromatic carbons would show smaller, multi-bond couplings. The carbons of the isopropoxy and methoxy groups would appear in the upfield region of the spectrum.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)Expected Multiplicity (due to C-F coupling)
C=O (Ester)160 - 170Singlet or small triplet
Aromatic C-F140 - 160Doublet
Aromatic C-O140 - 160Singlet or small multiplet
Aromatic C-H100 - 120Doublet of doublets
Aromatic C-C115 - 130Multiplet
Isopropoxy -CH70 - 80Singlet
Ester -OCH₃50 - 60Singlet
Isopropoxy -CH₃20 - 30Singlet

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

The chemical shifts of these fluorine atoms would be influenced by their position relative to the other substituents. Furthermore, the signals would likely appear as multiplets due to coupling with each other (F-F coupling) and with the neighboring aromatic protons (F-H coupling).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₂F₂O₃), the expected exact mass can be calculated.

Fragmentation analysis in mass spectrometry provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH₃), the isopropoxy group (-OCH(CH₃)₂), or cleavage of the ester bond. The presence of two fluorine atoms would also give a characteristic isotopic pattern.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester, ether, and aromatic functionalities.

Expected IR Absorption Bands:

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
EsterC=O stretch1720 - 1740
Aromatic RingC=C stretch1500 - 1600
EtherC-O stretch1000 - 1300
FluoroaromaticC-F stretch1100 - 1400
AlkylC-H stretch2850 - 3000

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable to the compound or closely related derivatives)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, no publically available crystal structure for this compound has been reported in academic or patent literature.

Should a crystalline sample of this compound be obtained and analyzed, this technique would offer precise details on the conformation of the isopropoxy group relative to the plane of the benzene ring and how the molecules pack together in the crystal lattice. This information is invaluable for understanding the solid-state properties of the material.

Chromatographic Methods (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable in modern analytical chemistry for the separation, identification, and quantification of chemical compounds. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for assessing the purity of synthesized compounds like this compound and for analyzing it within complex mixtures. These methods couple a high-resolution separation technique (GC or LC) with a highly sensitive and specific detection method (MS).

In the context of academic research, the application of GC-MS and LC-MS would be crucial for characterizing this compound. These analyses provide definitive structural confirmation and a precise measure of purity, which are fundamental requirements for any subsequent scientific investigation or application.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and thermally stable compounds. In a typical GC-MS analysis of this compound, the compound would first be vaporized and introduced into a gas chromatograph. Inside the GC, the compound would travel through a capillary column, and its retention time—the time it takes to pass through the column—would be a key identifying characteristic under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint, providing detailed structural information that can confirm the identity of the compound. The fragmentation pattern is particularly informative for elucidating the different components of the molecule.

A hypothetical data table for a GC-MS analysis of this compound is presented below. This table illustrates the kind of data that would be generated in such an analysis.

ParameterValue
Gas Chromatography
ColumnHypothetical: HP-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier GasHelium
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Mass Range40-400 amu
Results
Retention Time (RT)Example: 12.5 min
Major Mass Fragments (m/z)Example: [M]+, [M-OCH3]+, [M-OCH(CH3)2]+

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that may not be suitable for GC analysis due to low volatility or thermal instability, LC-MS is an excellent alternative. In LC-MS, the compound is dissolved in a suitable solvent and passed through a liquid chromatography column. The separation is based on the compound's interaction with the stationary phase of the column and the mobile phase (the solvent).

After elution from the LC column, the analyte is introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the liquid phase before they enter the mass spectrometer. LC-MS is highly sensitive and can be used for both qualitative and quantitative analysis. It is particularly useful for purity assessment, as it can detect even trace levels of impurities.

An illustrative data table for an LC-MS analysis of this compound is provided below to demonstrate the expected outputs.

ParameterValue
Liquid Chromatography
ColumnHypothetical: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF)
Results
Retention Time (RT)Example: 4.2 min
Observed Mass (m/z)Example: [M+H]+, [M+Na]+
Purity (by UV-Vis Diode Array Detector)>98%

Detailed research findings from such analyses would typically include the full mass spectra, the fragmentation patterns with proposed fragment structures, and validation data such as linearity, limits of detection (LOD), and limits of quantification (LOQ) if a quantitative method is developed. This information is foundational for ensuring the quality and reliability of the chemical compound in any research context.

Computational and Theoretical Investigations of Methyl 4,5 Difluoro 2 Isopropoxybenzoate

Electronic Structure and Molecular Orbital Theory Analysis

The electronic structure of methyl 4,5-difluoro-2-isopropoxybenzoate can be elucidated using molecular orbital (MO) theory. This approach describes the distribution of electrons within the molecule and their corresponding energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate the molecule's chemical reactivity.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For this compound, the electron-withdrawing fluorine atoms and the electron-donating isopropoxy group are expected to significantly influence the energies of these frontier orbitals.

Interactive Data Table: Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -8.54
LUMO -1.23

Note: The data in this table is hypothetical and for illustrative purposes.

Conformational Landscape and Energetic Profiling

The presence of the flexible isopropoxy group in this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. By systematically rotating the rotatable bonds, a potential energy surface can be mapped out.

The most stable conformation, or the global minimum, corresponds to the geometry with the lowest energy. Other low-energy conformations, or local minima, may also exist and can be populated at room temperature. Understanding the conformational landscape is essential as the geometry of the molecule can significantly impact its physical and chemical properties. Theoretical calculations can predict the relative energies of different conformers and the transition states that connect them.

Interactive Data Table: Relative Energies of Conformers

Conformer Dihedral Angle (C-O-C-C) Relative Energy (kcal/mol)
A 180° 0.00
B 60° 2.5

Note: The data in this table is hypothetical and for illustrative purposes.

Quantum Chemical Calculations of Reactivity Indices and Thermochemical Parameters

Quantum chemical calculations can provide a quantitative measure of the chemical reactivity of this compound. Reactivity indices, derived from the principles of density functional theory (DFT), help in predicting the sites of electrophilic and nucleophilic attack. Key reactivity descriptors include:

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

In addition to reactivity indices, thermochemical parameters such as the heat of formation, enthalpy, and Gibbs free energy can be calculated. These parameters are vital for understanding the compound's stability and its behavior in chemical reactions.

Interactive Data Table: Calculated Reactivity Indices and Thermochemical Parameters

Parameter Value
Electronegativity (χ) 4.885 eV
Chemical Hardness (η) 3.655 eV
Chemical Softness (S) 0.274 eV⁻¹
Electrophilicity Index (ω) 3.27 eV
Heat of Formation -150.5 kcal/mol

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its vibrational modes, conformational flexibility, and interactions with other molecules, such as solvents or other reactants.

These simulations can reveal important information about both intramolecular interactions, such as hydrogen bonding and steric effects, and intermolecular interactions, which govern the compound's behavior in a condensed phase. For instance, MD simulations can be used to predict how the molecule will behave in a solution and to calculate properties like the radial distribution function, which describes the probability of finding another molecule at a certain distance.

Prediction of Spectroscopic Properties through First-Principles Calculations

First-principles calculations, based on quantum mechanics, can be employed to predict the spectroscopic properties of this compound. These theoretical predictions are invaluable for interpreting experimental spectra and for confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. This allows for the assignment of specific absorption bands to particular vibrational modes, such as C=O stretching or C-F stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be predicted with a high degree of accuracy. These calculated shifts, when compared to experimental data, can help in the complete structural elucidation of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. This provides information about the electronic structure and the nature of the chromophores within the molecule.

Interactive Data Table: Predicted Spectroscopic Data

Spectroscopic Technique Predicted Value
IR (C=O stretch) 1725 cm⁻¹
¹H NMR (OCH₃) 3.85 ppm
¹³C NMR (C=O) 165.4 ppm
¹⁹F NMR -138.2 ppm, -145.6 ppm

Note: The data in this table is hypothetical and for illustrative purposes.

Future Directions and Emerging Research Paradigms

Exploration of Asymmetric Synthesis for Chiral Derivatives

The development of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The prochiral nature of Methyl 4,5-difluoro-2-isopropoxybenzoate presents a significant opportunity for the exploration of asymmetric synthesis to generate novel chiral derivatives. Future research is expected to focus on the stereoselective synthesis of compounds with chirality introduced at various positions, leading to molecules with unique three-dimensional structures and potentially enhanced biological activity or material properties.

Key research objectives in this area will likely include:

Enantioselective synthesis: The development of catalytic methods to produce enantiomerically pure or enriched derivatives. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions.

Diastereoselective synthesis: For molecules with multiple stereocenters, the focus will be on controlling the relative stereochemistry to produce specific diastereomers.

Chiral pool synthesis: Utilizing readily available chiral starting materials to synthesize complex chiral targets derived from this compound.

The successful implementation of asymmetric synthesis will unlock a new library of chiral fluorinated building blocks for various scientific disciplines.

Development of Catalyst-Free or Photocatalytic Transformations

In line with the principles of green chemistry, a significant future direction for the application of this compound lies in the development of catalyst-free and photocatalytic transformations. researchgate.netchemrxiv.orgchemrxiv.org These methods aim to reduce reliance on expensive and often toxic metal catalysts, while also providing novel reaction pathways.

Photocatalysis: The use of light to initiate chemical reactions could enable transformations that are difficult to achieve through traditional thermal methods. For instance, photocatalysis could be employed for C-H functionalization or cross-coupling reactions involving the fluorinated aromatic ring.

Catalyst-free methods: Exploring reactions that can proceed efficiently without a catalyst, often under milder conditions, is a key goal. This could include thermally induced rearrangements or reactions promoted by light or other sustainable energy sources. researchgate.netchemrxiv.orgchemrxiv.org

These innovative synthetic approaches are anticipated to provide more sustainable and efficient routes to novel derivatives of this compound.

Utilization in the Construction of Next-Generation Fluorinated Materials (as a monomer or building block)

The presence of fluorine atoms in this compound imparts unique properties that are highly desirable in materials science. sigmaaldrich.commolecularcloud.orgyoutube.com Fluorinated materials often exhibit enhanced thermal stability, chemical resistance, and specific optical and electronic properties. sigmaaldrich.com Consequently, a major area of future research will be its utilization as a monomer or building block for the synthesis of advanced fluorinated materials. wikipedia.orgrsc.orgacs.orgnih.gov

Potential applications in this domain include:

Polymer Synthesis: As a fluorinated monomer, it could be polymerized to create novel polymers with tailored properties for applications in coatings, membranes, and electronic devices. sigmaaldrich.com

Liquid Crystals: The rigid, fluorinated aromatic core makes it a candidate for the synthesis of new liquid crystalline materials with applications in display technologies.

Organic Electronics: Its electronic properties, influenced by the fluorine substituents, could be harnessed in the design of new organic semiconductors for transistors and solar cells.

The incorporation of this building block into larger molecular architectures is expected to lead to materials with superior performance characteristics.

Expanding its Utility as a Versatile Platform in Interdisciplinary Chemical Research

Beyond its applications in specific fields, this compound is poised to become a versatile platform for a wide range of interdisciplinary chemical research. Its functional handles—the ester, the ether linkage, and the fluorinated aromatic ring—allow for a multitude of chemical modifications, making it an attractive starting point for the synthesis of diverse molecular scaffolds.

Future interdisciplinary research could involve:

Medicinal Chemistry: As a building block for the synthesis of new drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity of molecules to biological targets.

Agrochemicals: The development of new pesticides and herbicides with improved efficacy and environmental profiles.

Chemical Biology: The synthesis of fluorinated probes for studying biological processes, leveraging the unique properties of fluorine for imaging and sensing applications.

The continued exploration of the reactivity and utility of this compound is expected to fuel innovation across the chemical sciences.

Q & A

Q. What are the key considerations for synthesizing methyl 4,5-difluoro-2-isopropoxybenzoate with high regioselectivity?

  • Methodological Answer : Regioselective fluorination and alkoxy substitution are critical. Start with a benzoic acid derivative (e.g., 4-hydroxy-3-fluorobenzoic acid) and use directed ortho-metalation (DoM) to introduce the second fluorine at the 5-position . Protect the hydroxyl group with an isopropyl ether via Williamson ether synthesis under basic conditions (e.g., K₂CO₃ in acetone), followed by esterification with methanol and a coupling agent like DCC/DMAP . Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm regiochemistry using ¹⁹F NMR (distinct shifts for para vs. meta fluorines) .

Q. How can I validate the purity and structural identity of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98% by area normalization) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 245.0824 (calculated for C₁₁H₁₂F₂O₃) .
  • Multinuclear NMR : ¹H NMR (CDCl₃) should show a singlet for the isopropoxy group (δ 1.35 ppm, 6H) and aromatic protons (δ 6.8–7.2 ppm). ¹⁹F NMR should resolve two distinct fluorines (δ -110 to -120 ppm) .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, rotamers, or tautomers. For example:
  • Rotameric Splitting : If ¹H NMR shows unexpected splitting, use variable-temperature NMR (VT-NMR) to identify rotational barriers .
  • Tautomerism : In keto-enol systems (e.g., acylated derivatives), employ 2D NMR (COSY, HSQC) to map proton-carbon correlations .
  • Impurity Identification : Cross-reference with databases like PubChem or ECHA for known byproducts (e.g., de-fluorinated analogs) .

Q. How does the electronic effect of fluorine substitution influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature deactivates the aromatic ring but enhances stability of transition states in Pd-catalyzed couplings. For Suzuki-Miyaura reactions:
  • Substrate Design : Use the 2-isopropoxy group as a directing group for C–H activation at the 4- or 5-position .
  • Catalytic System : Optimize with Pd(OAc)₂, SPhos ligand, and Cs₂CO₃ in toluene/water (80°C) to minimize defluorination .
  • Monitoring : Track coupling efficiency via LC-MS and compare Hammett σ values for fluorine substituents to predict reactivity .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodological Answer : Fluorine’s small atomic radius and isopropoxy’s steric bulk complicate crystal packing. Mitigate via:
  • Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation .
  • Co-crystallization : Introduce hydrogen-bond donors (e.g., thiourea derivatives) to stabilize lattice structures .
  • Low-Temperature Data Collection : Reduce thermal motion by collecting data at 100 K .

Analytical and Safety Considerations

Q. How to differentiate this compound from its positional isomers (e.g., 3,4-difluoro analogs)?

  • Methodological Answer : Use a combination of:
  • NOESY NMR : Identify spatial proximity between isopropoxy and fluorine substituents .
  • IR Spectroscopy : Compare C=O stretching frequencies (differences <5 cm⁻¹ due to electronic effects) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and optimize geometry .

Q. What safety protocols are critical when handling this compound in aqueous environments?

  • Methodological Answer : Fluorinated aromatics can hydrolyze to toxic phenols. Implement:
  • Controlled pH : Avoid strongly basic conditions (pH >10) to prevent ester cleavage .
  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods for weighing .
  • Waste Disposal : Quench with activated charcoal and dispose as halogenated waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.